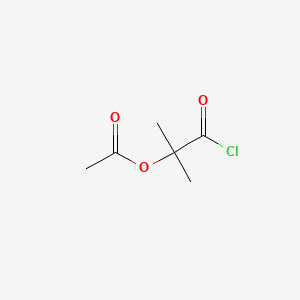

2-Acetoxyisobutyryl chloride

Description

Properties

IUPAC Name |

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCRFLJLUNCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193641 | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-66-3 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40635-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxyisobutyroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Bifunctional Reactivity of a Versatile Reagent

An In-depth Technical Guide to the Mechanism of Action of 2-Acetoxyisobutyryl Chloride

2-Acetoxyisobutyryl chloride, a molecule with the chemical formula C₆H₉ClO₃, is more than a simple acylating agent.[1][2] Its structure, featuring both a highly reactive acyl chloride and an acetoxy group on a quaternary center, bestows upon it a unique and versatile chemical personality. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core mechanisms that govern the reactivity of 2-acetoxyisobutyryl chloride. Understanding these pathways is paramount for its effective application in the synthesis of complex molecules, particularly in the realm of nucleoside chemistry and beyond.

At its heart, 2-acetoxyisobutyryl chloride is an acyl chloride, a class of compounds known for their high reactivity in nucleophilic acyl substitution reactions.[3][4][5] However, the presence of the neighboring acetoxy group introduces a fascinating dichotomy in its mechanism of action, creating two distinct electrophilic centers that can be selectively targeted by nucleophiles under specific reaction conditions. This guide will dissect these competing reaction pathways, providing a foundational understanding for the rational design of synthetic strategies.

The Core Mechanism: A Tale of Two Electrophilic Sites

The reactivity of 2-acetoxyisobutyryl chloride is dominated by the electrophilic nature of two key carbon atoms: the carbonyl carbon of the acyl chloride and the carbonyl carbon of the acetoxy group.[6] The preferred site of nucleophilic attack is dictated by a combination of factors, including the nature of the nucleophile, the solvent, and the presence or absence of a base.

A nucleophile can attack the highly electrophilic carbonyl carbon of the acyl chloride in a classic nucleophilic acyl substitution. This is the expected pathway for many simple nucleophiles. However, a competing pathway involves the initial attack of the nucleophile on the carbonyl carbon of the acetoxy group. This alternative mechanism is particularly relevant in reactions with diols and other polyfunctional molecules, leading to unique and often synthetically valuable transformations.

Specific Mechanistic Pathways and Synthetic Applications

Pathway A: Reaction with Diols and the Formation of Chloroacetates via an Acetoxonium Ion Intermediate

A particularly insightful and synthetically powerful reaction of 2-acetoxyisobutyryl chloride is its reaction with cis-diols, which proceeds through an acetoxonium ion intermediate to yield trans-chloroacetates.[6] This transformation highlights the unique role of the acetoxy group in modulating the reactivity of the acyl chloride.

The proposed mechanism for this reaction is as follows:

-

Initial Attack on the Acetoxy Group: The hydroxyl group of the diol acts as a nucleophile, attacking the carbonyl carbon of the acetoxy group.

-

Formation of a Dioxolanone Intermediate: This leads to the formation of a 2,5,5-trimethyl-1,3-dioxolan-4-one derivative.

-

Intramolecular Chloride Attack: The chloride ion, liberated from the initial acyl chloride, then attacks one of the carbon atoms of the former diol, leading to the opening of the dioxolanone ring.

-

Formation of the Chloroacetate: This ring-opening results in the formation of a chloroacetate, with inversion of stereochemistry at the site of chloride attack.

This mechanism has been particularly well-studied in the context of nucleoside chemistry, where 2-acetoxyisobutyryl chloride has been employed for the selective 2'-chlorination of uridine derivatives.[6]

| Step | Procedure |

| 1. Reagents and Setup | In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the cis-diol (1.0 eq) in anhydrous acetonitrile. |

| 2. Addition of Reagent | Add 2-acetoxyisobutyryl chloride (1.2 eq) to the solution at room temperature. |

| 3. Reaction Monitoring | Monitor the progress of the reaction by thin-layer chromatography (TLC). |

| 4. Work-up | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. |

| 5. Extraction | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). |

| 6. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |

Pathway B: Standard Acylation Reactions

In the absence of vicinal diols or under conditions that favor direct attack at the acyl chloride, 2-acetoxyisobutyryl chloride behaves as a conventional acylating agent. It readily reacts with a variety of nucleophiles to form the corresponding acylated products.[4][5][7]

| Nucleophile | Product |

| Water (H₂O) | 2-Acetoxyisobutyric acid |

| Alcohol (R-OH) | 2-Acetoxyisobutyrate ester |

| Amine (R-NH₂) | 2-Acetoxyisobutyramide |

| Aromatic Compound (Ar-H) | Aryl ketone (via Friedel-Crafts acylation)[8][9][10][11] |

These reactions typically proceed via a nucleophilic addition-elimination mechanism at the acyl chloride carbonyl.[4] The high reactivity of the acyl chloride often obviates the need for a catalyst, although a non-nucleophilic base such as pyridine or triethylamine is frequently added to scavenge the HCl byproduct.[12]

| Step | Procedure |

| 1. Reagents and Setup | In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether). |

| 2. Addition of Reagent | Cool the solution to 0 °C in an ice bath and add 2-acetoxyisobutyryl chloride (1.1 eq) dropwise. |

| 3. Reaction | Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. |

| 4. Work-up | Quench the reaction with water and separate the organic and aqueous layers. |

| 5. Extraction and Washing | Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. |

| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography or distillation. |

Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C₆H₉ClO₃[1][13] |

| Molecular Weight | 164.588 g/mol [13] |

| CAS Number | 40635-66-3[1] |

| Appearance | Colorless to light yellow clear liquid[14][15] |

| Boiling Point | 328-329 K at 0.008 bar[1] |

| Hazards | Causes severe skin burns and eye damage. Suspected of causing genetic defects. Combustible liquid. May be corrosive to metals.[15] |

Conclusion

2-Acetoxyisobutyryl chloride is a versatile synthetic reagent whose mechanism of action is characterized by a fascinating duality. While it can function as a standard acylating agent, its true synthetic potential is realized in its reactions with polyfunctional molecules, particularly diols, where the acetoxy group participates in the reaction to afford unique chloroacetate products. A thorough understanding of these competing mechanistic pathways is essential for harnessing the full power of this reagent in the synthesis of complex and biologically active molecules. The protocols and data presented in this guide provide a solid foundation for the safe and effective application of 2-acetoxyisobutyryl chloride in a research and development setting.

References

-

Green, G., Verheyden, J. P. H., & Moffatt, J. G. (1971). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry, 36(17), 2407–2414. [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols. A Level Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetoxyisobutyryl chloride (CAS 40635-66-3). [Link]

-

Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]

-

Chemchart. (n.d.). 2-Acetoxyisobutyryl chloride (40635-66-3). [Link]

-

Russell, A. F., Prystasz, M., Hamamura, E. K., Verheyden, J. P. H., & Moffatt, J. G. (1974). Reactions of 2-acyloxyisobutyryl halides with nucleosides. V. Reactions with cytidine and its derivatives. The Journal of Organic Chemistry, 39(15), 2182–2187. [Link]

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Mass Spectrum of 2-Acetoxyisobutyryl chloride. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

LabXchange. (n.d.). Friedel-Crafts Acylation and Alkylation. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

- 1. 2-Acetoxyisobutyryl chloride [webbook.nist.gov]

- 2. 2-Acetoxyisobutyryl chloride [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 7. savemyexams.com [savemyexams.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. LabXchange [labxchange.org]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 13. 2-Acetoxyisobutyryl chloride (40635-66-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. 2-Acetoxyisobutyryl Chloride | 40635-66-3 | TCI AMERICA [tcichemicals.com]

- 15. 2-Acetoxyisobutyryl Chloride | 40635-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Acetoxyisobutyryl Chloride from 2-Hydroxyisobutyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary & Strategic Importance

2-Acetoxyisobutyryl chloride is a pivotal activated ester intermediate, recognized for its utility in the synthesis of complex molecules, particularly modified nucleosides for therapeutic applications. Its structure combines the reactivity of an acyl chloride with a protected hydroxyl group, making it a versatile building block for introducing the 2-acetoxyisobutyryl moiety. A notable application is in the synthesis of nucleoside analogs, where it facilitates the formation of chloroacetates and other derivatives.[1] This guide provides a comprehensive overview of a robust, scalable, one-pot synthesis from 2-hydroxyisobutyric acid, delving into the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. The presented methodology is based on a field-proven approach that has been successfully implemented on a kilogram scale, ensuring relevance for both academic research and process development environments.[1]

Synthetic Strategy and Mechanistic Rationale

The conversion of 2-hydroxyisobutyric acid to 2-acetoxyisobutyryl chloride involves two fundamental transformations: the esterification of the tertiary hydroxyl group and the conversion of the carboxylic acid moiety into a highly reactive acyl chloride. While this could be approached as a two-step sequence, a more efficient and scalable one-pot method utilizing acetyl chloride as a dual-function reagent is preferred and has been documented for its high yield.[1]

Causality of Reagent Choice:

-

2-Hydroxyisobutyric Acid: The starting material possesses both a nucleophilic hydroxyl group and a carboxylic acid. Its tertiary alcohol is less reactive than a primary or secondary alcohol, necessitating conditions that favor esterification.

-

Acetyl Chloride (Excess): This reagent is the cornerstone of the one-pot strategy.

-

As an Acetylating Agent: It readily reacts with the hydroxyl group of 2-hydroxyisobutyric acid to form the desired acetate ester.

-

As a Chlorinating Agent Precursor: While not a direct chlorinating agent for carboxylic acids in the same way as thionyl chloride, its reaction with the carboxylic acid (or the initial acetylation reaction) generates hydrogen chloride (HCl) gas in situ. In the presence of excess acetyl chloride and under reflux conditions, a series of equilibria involving mixed anhydride intermediates likely facilitates the final conversion to the acyl chloride.[2] The gaseous byproducts (HCl) drive the reaction forward, making this an effective, self-catalyzing system.

-

Proposed Reaction Mechanism:

The reaction proceeds in a sequential, one-pot fashion:

-

Acetylation: The lone pair of electrons on the oxygen of the hydroxyl group of 2-hydroxyisobutyric acid performs a nucleophilic attack on the electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and a proton to form 2-acetoxyisobutyric acid and HCl.

-

Acyl Chloride Formation: The newly formed 2-acetoxyisobutyric acid then reacts with another equivalent of acetyl chloride. This reaction likely forms a mixed anhydride. A chloride ion (generated from HCl or present from the acetyl chloride) then attacks the carbonyl carbon of the isobutyryl moiety in the anhydride. This is the more electrophilic center. The tetrahedral intermediate collapses, displacing the stable acetic anhydride as a leaving group and yielding the final product, 2-acetoxyisobutyryl chloride. Heating the reaction to reflux provides the necessary activation energy for this second stage.

Caption: High-level workflow for the one-pot synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from a validated method for the large-scale synthesis of 2-acetoxyisobutyryl chloride, achieving yields of approximately 85%.[1]

Materials & Equipment:

-

2-Hydroxyisobutyric acid (1.0 kg, 9.6 mol)

-

Acetyl chloride (2.0 kg, 25.5 mol, ~2.65 equivalents)

-

Multi-neck round-bottom flask or reactor of appropriate size (e.g., 5L)

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser fitted with a gas outlet to a scrubber (for HCl)

-

Heating mantle and temperature controller

-

Ice-water bath

-

Distillation apparatus (for atmospheric and vacuum distillation)

Step-by-Step Methodology:

-

Initial Setup: Charge the reaction vessel with 2-hydroxyisobutyric acid (1.0 kg). Equip the vessel with a mechanical stirrer, a dropping funnel containing acetyl chloride (2.0 kg), and a reflux condenser connected to an acid gas trap or scrubber.

-

Reagent Addition (Acetylation): Begin stirring and cool the reaction vessel in an ice-water bath. Add the acetyl chloride slowly from the dropping funnel to the stirred acid.

-

Causality: This reaction is highly exothermic and liberates a significant volume of HCl gas.[3] Slow addition and external cooling are critical to control the reaction rate, prevent a dangerous temperature spike, and manage the evolution of HCl gas.

-

-

Reaction Maturation (Chlorination): Once the addition is complete and the initial vigorous gas evolution has subsided, remove the ice bath. Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.

-

Causality: Heating the mixture provides the necessary energy to drive the second, slower phase of the reaction—the conversion of the intermediate carboxylic acid to the final acyl chloride.

-

-

Initial Purification: After the reflux period, allow the mixture to cool to room temperature. Reconfigure the apparatus for distillation at atmospheric pressure. Distill the excess, unreacted acetyl chloride (boiling point ~51 °C).

-

Causality: This step efficiently removes the bulk of the excess reagent, simplifying the subsequent final purification.

-

-

Final Purification: Transfer the crude residue to a suitable flask for vacuum distillation. Purify the 2-acetoxyisobutyryl chloride by distillation under reduced pressure.

-

Causality: The product has a high boiling point and may be susceptible to decomposition at atmospheric pressure. Vacuum distillation allows it to boil at a much lower temperature, preserving its integrity and yielding a pure product.

-

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized 2-acetoxyisobutyryl chloride.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₃ | [4][5] |

| Molecular Weight | 164.59 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| CAS Number | 40635-66-3 | [4] |

| Boiling Point | 55-56 °C at 8 mbar (approx. 6 mmHg) | [4] |

| 70 °C at 17 mmHg | [7] | |

| Sensitivity | Moisture Sensitive | [7] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. The disappearance of the broad O-H stretch from the starting material (around 2500-3300 cm⁻¹) is the first sign of a complete reaction. The product spectrum will be dominated by two distinct and strong carbonyl (C=O) stretching absorptions:

-

Acyl Chloride C=O Stretch: ~1800 cm⁻¹

-

Ester C=O Stretch: ~1750 cm⁻¹

-

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in CDCl₃ would be:

-

A singlet integrating to 3H around δ 2.1 ppm, corresponding to the acetyl (CH₃CO-) protons.

-

A singlet integrating to 6H around δ 1.6 ppm, corresponding to the two equivalent methyl groups (-C(CH₃)₂-) of the isobutyryl backbone.

-

Critical Safety Protocols & Hazard Management

Trustworthiness in chemical synthesis is rooted in a rigorous adherence to safety. The reagents and byproducts in this procedure are hazardous and demand strict handling protocols.

Reagent & Product Hazards:

-

Acetyl Chloride: A highly flammable, corrosive, and volatile liquid.[8][9] It reacts violently with water and alcohols, releasing large quantities of corrosive HCl gas.[3][10] Inhalation can cause severe respiratory tract irritation and damage.[8]

-

2-Hydroxyisobutyric Acid: Generally considered a low-hazard solid, but dust can be irritating.

-

2-Acetoxyisobutyryl Chloride (Product): As an acyl chloride, it must be handled as a corrosive and moisture-sensitive compound.[7] It will hydrolyze upon contact with moisture (e.g., in the air or on skin) to release HCl.

-

Hydrogen Chloride (HCl) Gas: A major byproduct of the reaction. It is highly toxic and corrosive, causing severe burns upon contact with skin, eyes, or the respiratory system.[11]

Engineering and Personal Protective Controls:

Sources

- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Acetoxyisobutyryl chloride [webbook.nist.gov]

- 5. 2-Acetoxyisobutyryl chloride (CAS 40635-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. geneseo.edu [geneseo.edu]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

2-Acetoxyisobutyryl Chloride: A Specialized Acylating Agent for Advanced Synthesis and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxyisobutyryl chloride (CAS RN: 40635-66-3) is a highly reactive acyl chloride that has carved a niche in specialized organic synthesis and chemical biology applications.[1][2] Unlike more common acylating agents, its unique structure, featuring a quaternary carbon alpha to the carbonyl group and a vicinal acetoxy moiety, imparts distinct reactivity and selectivity. This guide provides a comprehensive technical overview of 2-Acetoxyisobutyryl chloride, moving beyond a simple cataloging of properties to an in-depth analysis of its core reactivity, mechanistic underpinnings, and proven applications. We will explore its pivotal role in the synthesis of modified nucleosides for drug discovery and its potential as a tool for the covalent modification of proteins and peptides, providing field-proven insights and detailed protocols for the research professional.

Physicochemical Properties and Specifications

2-Acetoxyisobutyryl chloride is a colorless to light yellow, combustible liquid that is highly sensitive to moisture.[3][4] Its reactivity stems from the electrophilic acyl chloride group. The molecular structure and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40635-66-3 | [2][3][4] |

| Molecular Formula | C₆H₉ClO₃ | [2][3] |

| Molecular Weight | 164.59 g/mol | [3][4][5] |

| Synonyms | 2-Acetoxy-2-methylpropionyl chloride, α-Acetoxyisobutyryl chloride | [1][4] |

| Density | 1.15 g/cm³ | [4][5] |

| Boiling Point | 55-56°C at 6 mmHg; 70°C at 17 mmHg | [4][6][7] |

| Refractive Index | 1.429 | [4][5] |

| Flash Point | 68°C (154°F) | [4] |

| InChI Key | RBTCRFLJLUNCLL-UHFFFAOYSA-N | [2][4] |

| Sensitivity | Moisture sensitive; reacts violently with water | [3][4][8] |

Core Reactivity and Mechanistic Insights

The utility of 2-acetoxyisobutyryl chloride is defined by its specific and often selective reactions with nucleophiles. The key to its unique reactivity lies in the intramolecular participation of the neighboring acetoxy group.

Mechanism of Action with Diols: The Acetoxonium Ion Intermediate

A seminal application of 2-acetoxyisobutyryl chloride is the selective conversion of cis-diols into trans-chloroacetates, a critical transformation in nucleoside chemistry.[9] This reaction does not proceed via a simple direct acylation. Instead, it involves the formation of a cyclic acetoxonium ion intermediate.

Causality of the Mechanism:

-

Initial Attack: A hydroxyl group from the cis-diol attacks the carbonyl of the acetoxy group, which is more sterically accessible and electronically favorable under certain conditions than the highly reactive acyl chloride.[9]

-

Intermediate Formation: This leads to the formation of a hydroxy dioxolanone intermediate.

-

Cyclization and Chloride Attack: The intermediate rearranges, catalyzed by acid, to form a protonated orthoester, which then collapses into a planar acetoxonium ion. This ion is then attacked by the chloride ion (liberated from the acyl chloride) from the opposite face (anti-attack), resulting in stereochemical inversion at one center and the formation of the trans-chloroacetate.[9]

This mechanism explains the high stereoselectivity observed in the reaction with cis-diols, such as the 2',3'-cis-diol of a ribonucleoside.[9]

Caption: Proposed mechanism for the reaction of 2-acetoxyisobutyryl chloride with cis-diols.

Reactivity with Amines

As an acyl chloride, the compound readily reacts with primary and secondary amines to form stable amide bonds. This is the basis for its potential application in modifying proteins and peptides at the N-terminus or the ε-amino group of lysine residues.[10][11] The reaction is a standard nucleophilic acyl substitution. Given the reagent's high reactivity and instability in aqueous solutions, these modifications must be performed under carefully controlled conditions, typically in organic co-solvents or at a slightly acidic pH to favor N-terminal modification over lysine modification.[10]

Applications in Medicinal Chemistry: Synthesis of Nucleoside Analogs

The development of nucleoside analogs remains a cornerstone of antiviral and anticancer drug discovery. The ability to selectively modify the sugar moiety is crucial for creating compounds with improved efficacy and metabolic stability.

2-Acetoxyisobutyryl chloride has proven to be a valuable reagent for the selective 2'-chlorination of uridine derivatives.[9] This reaction transforms the ribose into a 2'-chloro-2'-deoxyribose, a modification found in several biologically active compounds. The reaction proceeds in high yield and with high stereoselectivity via the acetoxonium ion mechanism described previously, ultimately forming a 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative.[9]

Protocol 1: General Procedure for the Conversion of Uridine to 2'-Chloro-2'-Deoxyuridine Derivative

This protocol is a generalized representation based on methodologies described in the literature and should be adapted and optimized for specific substrates.[9]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 5'-protected uridine derivative in an anhydrous solvent such as acetonitrile.

-

Reagent Addition: Add 2-4 molar equivalents of 2-acetoxyisobutyryl chloride to the solution.

-

Reaction: Heat the reaction mixture (e.g., to 100°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 30 minutes to several hours depending on the substrate.

-

Workup: After completion, cool the reaction mixture and evaporate the solvent in vacuo.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Chromatography: Purify the crude product by silica gel column chromatography to isolate the desired 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Potential Applications in Chemical Biology and Proteomics

The covalent modification of proteins is a powerful strategy for studying their function, identifying binding partners, and creating novel bioconjugates.[12][13][14] The reactivity of 2-acetoxyisobutyryl chloride with amines makes it a candidate for acylating proteins and peptides.

While this specific reagent is not widely documented for this purpose, its function can be inferred from the extensive use of other acyl chlorides in proteomics.[11] The introduction of the acetoxyisobutyryl group could serve two purposes:

-

Probing Structure and Function: Acylation can block lysine residues or the N-terminus, potentially altering protein conformation, enzyme activity, or protein-protein interactions. This allows researchers to probe the importance of specific amine-containing residues.[12]

-

Introducing a Chemical Handle: The ester linkage in the acetoxy group could potentially be cleaved under specific conditions to reveal a hydroxyl group, providing a secondary site for further modification.

Caption: General workflow for peptide or protein modification using an acylating agent.

Protocol 2: Exploratory Procedure for the Acylation of a Model Peptide

This is a hypothetical protocol based on standard bioconjugation techniques. It requires significant optimization.

-

Peptide Preparation: Dissolve the model peptide (e.g., 1 mg/mL) in a buffer system compatible with a co-solvent, such as 50 mM HEPES at pH 7.0, mixed with an organic co-solvent like anhydrous DMF or DMSO to a final concentration of 10-30% v/v.

-

Rationale: The co-solvent is necessary to ensure the solubility and stability of the acyl chloride, which would otherwise rapidly hydrolyze in a purely aqueous solution.[3]

-

-

Reagent Preparation: Prepare a fresh stock solution (e.g., 100 mM) of 2-acetoxyisobutyryl chloride in the same anhydrous organic co-solvent used above.

-

Acylation Reaction: Add a 10- to 50-fold molar excess of the 2-acetoxyisobutyryl chloride stock solution to the peptide solution while gently vortexing. Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris buffer (1 M, pH 8.0), to a final concentration of 50-100 mM. Let it stand for 30 minutes.

-

Rationale: The quenching agent consumes any remaining unreacted acyl chloride, preventing non-specific modifications during sample workup.

-

-

Desalting: Remove excess reagent and salts using a suitable method, such as a desalting column (e.g., C18 Sep-Pak) or dialysis.

-

Analysis: Analyze the modified peptide using LC-MS to confirm the addition of the acetoxyisobutyryl group (+128 Da mass shift) and use MS/MS sequencing to identify the site(s) of modification.

Critical Safety and Handling Information

2-Acetoxyisobutyryl chloride is a hazardous chemical that requires strict safety protocols.[3][5]

-

Hazards:

-

Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas.[1][3][5] It is also moisture sensitive.[3]

-

Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[3]

-

Lachrymator: The vapor is irritating to the eyes and can cause tearing.[3]

-

Suspected Mutagen: It is suspected of causing genetic defects.[5]

-

Handling:

-

Always handle inside a certified chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

-

Use spark-proof tools and ground all equipment to prevent static discharge.[3]

-

-

Storage:

-

Spill & Disposal:

-

In case of a spill, remove all ignition sources and evacuate the area.[3] Absorb the spill with an inert, dry material (e.g., dry sand or vermiculite) and place it in a suitable, closed container for disposal. Do not use water.[3]

-

Dispose of waste in accordance with all local, state, and federal regulations at an approved waste disposal plant.

-

Conclusion and Future Outlook

2-Acetoxyisobutyryl chloride is more than a simple building block; it is a specialized tool for complex chemical transformations. Its well-established application in the stereoselective synthesis of modified nucleosides underscores its value in medicinal chemistry.[9] While its use in proteomics is less explored, its inherent reactivity suggests significant potential for developing novel chemical probes and bioconjugation strategies. Future research could focus on designing derivatives with bioorthogonal handles or exploring its utility in activity-based protein profiling. For researchers in drug development and chemical biology, a thorough understanding of this reagent's unique reactivity and stringent handling requirements is essential to unlocking its full potential.

References

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Acetoxyisobutyryl chloride.

-

TCI AMERICA. (n.d.). 2-Acetoxyisobutyryl Chloride | 40635-66-3. Retrieved from

-

ChemBK. (2024). 2-acetoxyisobutyl chloride. Retrieved from

-

Moffatt, J. G., et al. (1971). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from

-

TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Acetoxyisobutyryl Chloride.

-

Chemchart. (n.d.). 2-Acetoxyisobutyryl chloride (40635-66-3). Retrieved from

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride. In NIST Chemistry WebBook. Retrieved from

-

Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from

-

Cheméo. (n.d.). Chemical Properties of 2-Acetoxyisobutyryl chloride (CAS 40635-66-3). Retrieved from

-

Fisher Scientific. (n.d.). 2-Acetoxyisobutyryl chloride, 98%, Thermo Scientific Chemicals. Retrieved from

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride - Phase change data. In NIST Chemistry WebBook. Retrieved from

-

Fisher Scientific. (n.d.). 2-Acetoxyisobutyryl Chloride 97.0+%, TCI America™. Retrieved from

-

ResearchGate. (2025). Acylation of toluene with isobutyryl chloride. Request PDF.

-

Organic Syntheses. (n.d.). A. - Isobutyryl chloride. Retrieved from

-

Chem-Impex. (n.d.). (R-(+)-2-Acetoxypropionyl chloride. Retrieved from

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Acetoxyisobutyryl Chloride 40635-66-3. Retrieved from

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride - Mass spectrum. In NIST Chemistry WebBook. Retrieved from

-

LabSolutions. (n.d.). 2-Acetoxyisobutyryl Chloride. Retrieved from

-

Autechaux, A. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride. Retrieved from

-

Wang, J., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications.

-

Lermyte, F., et al. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules.

-

BenchChem. (2025). Application Notes and Protocols for Peptide and Protein Modification using 2,2-Dimethylbut-3-ynoyl Chloride.

-

Foley, D. J., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from

-

Ebokaiwe, A. P., et al. (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Pharmaceuticals.

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Acetoxyisobutyryl Chloride 40635-66-3. Retrieved from

-

Bentley, T. W., et al. (1995). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society.

-

Ace Therapeutics. (n.d.). Assay Kits for IBD Research. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Acetoxyisobutyryl chloride [webbook.nist.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Acetoxyisobutyryl chloride, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Acetoxyisobutyryl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Acetoxyisobutyryl Chloride: Mechanism, Application, and Protocol

An in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2-acetoxyisobutyryl chloride as a versatile acylating agent in modern organic synthesis.

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of organic synthesis, reagents that offer predictable reactivity combined with structural sophistication are invaluable. 2-Acetoxyisobutyryl chloride, a seemingly simple acyl chloride, is one such molecule. Its true utility lies not just in its capacity to acylate nucleophiles, but in the nuanced and often non-intuitive reaction pathways it enables. The presence of an acetoxy group alpha to the acyl chloride function imparts unique reactivity, particularly with poly-functionalized molecules like diols and nucleosides. This guide moves beyond a simple cataloging of reactions to explore the mechanistic underpinnings of its behavior, providing field-proven insights into its application in both small molecule synthesis and polymer chemistry.

Core Properties and Safe Handling Protocols

2-Acetoxyisobutyryl chloride is a combustible, corrosive, and moisture-sensitive liquid that requires careful handling to ensure personnel safety and experimental integrity.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1]

| Property | Value |

| Chemical Formula | C₆H₉ClO₃[2] |

| Molecular Weight | 164.59 g/mol [3] |

| CAS Number | 40635-66-3[2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 55-56°C at 6 mmHg[4] |

| Density | 1.15 g/mL[4] |

| Synonyms | 2-Acetoxy-2-methylpropionyl Chloride, 1-Chlorocarbonyl-1-methylethyl acetate[2][3] |

Safety and Handling:

Due to its hazardous nature, all manipulations should be conducted within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1] It should be stored in a corrosive-resistant container.

-

Handling: Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Spills: Absorb spills with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills, as it reacts violently.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis of 2-Acetoxyisobutyryl Chloride

A reliable, large-scale synthesis of 2-acetoxyisobutyryl chloride can be achieved from 2-hydroxyisobutyric acid in a two-step process. This method provides the reagent in high yield and purity.[5]

Experimental Protocol: Synthesis from 2-Hydroxyisobutyric Acid

-

Step 1: Acetylation. To a cooled (ice bath) and stirred solution of 2-hydroxyisobutyric acid (1.0 kg, 9.6 mol), slowly add acetyl chloride (2.0 kg, 25.5 mol).

-

Step 2: Reflux. Once the initial vigorous gas evolution has subsided, heat the mixture under reflux for 2 hours.

-

Step 3: Removal of Excess Reagent. Remove the excess acetyl chloride by distillation under reduced pressure (25" Hg).

-

Step 4: Chlorination. To the resulting residue, add thionyl chloride (1.0 kg, 8.40 mol).

-

Step 5: Final Reflux and Distillation. Heat the solution at a bath temperature of 100°C for 2 hours. The final product is then purified by fractional distillation to yield 2-acetoxyisobutyryl chloride.[5]

A crucial insight is that while the acyl chloride is the primary site of reaction, the neighboring acetoxy group can participate in more complex transformations, particularly with vicinal diols, as detailed below.

Applications in Advanced Organic Synthesis

Acylation of Alcohols and Amines

The most straightforward application of 2-acetoxyisobutyryl chloride is the formation of esters and amides. These reactions are typically rapid, exothermic, and high-yielding. [6][7] Experimental Protocol: General Acylation of an Alcohol

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). [5][8]2. Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add 2-acetoxyisobutyryl chloride (1.1 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

A Specialized Reagent for Diol Manipulation

The true elegance of 2-acetoxyisobutyryl chloride emerges in its reactions with vicinal (1,2-) diols. The outcome is highly dependent on the stereochemistry of the diol.

-

cis-Diols: The reaction with cis-cycloalkane-1,2-diols proceeds almost quantitatively to form trans-2-chlorocycloalkyl acetates. This occurs via an intermediate acetoxonium ion, where the neighboring acetoxy group participates in the reaction. The chloride ion then attacks from the opposite face, leading to inversion of configuration at one center. [5]* trans-Diols: In contrast, trans-diols react to form complex mixtures of products with very little incorporation of chlorine. [5] This selective reactivity allows for the stereospecific conversion of cis-diols to trans-chloroacetates, a valuable transformation in the synthesis of complex molecules like nucleoside analogs. For example, its reaction with uridine derivatives leads to the high-yield formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridines, which are key intermediates in medicinal chemistry. [5]

Furthermore, isolated hydroxyl groups can be converted into 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ethers, which serve as effective protecting groups. [5][9]This dual role as both a protecting group precursor and a stereospecific chlorinating agent makes it a powerful tool in synthetic strategy. [10][11]

Role in Polymer Chemistry: An ATRP Initiator

Beyond small molecule synthesis, 2-acetoxyisobutyryl chloride is a functional initiator for Atom Transfer Radical Polymerization (ATRP). []ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. The C-Cl bond in 2-acetoxyisobutyryl chloride can be homolytically cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a radical. This radical then initiates the polymerization of vinyl monomers. The acetoxy group is incorporated as the alpha-end group of the resulting polymer chain, providing a site for further functionalization. [13]

Summary of Applications

| Application | Substrate | Key Feature | Product |

| Esterification | Alcohols | Nucleophilic Acyl Substitution | Esters |

| Amidation | Amines | Nucleophilic Acyl Substitution | Amides |

| Stereospecific Conversion | cis-Diols | Neighboring Group Participation | trans-Chloroacetates |

| Protecting Group Formation | Diols | Dioxolanone Formation | 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ethers |

| Polymer Synthesis | Vinyl Monomers | ATRP Initiator | Well-defined Polymers |

Conclusion

2-Acetoxyisobutyryl chloride transcends its classification as a simple acylating agent. Its true value is realized through its unique, stereospecific reactivity with diols and its utility as a functional initiator in controlled polymerization. For the medicinal chemist, it offers a pathway to complex nucleoside analogs. For the materials scientist, it provides a gateway to precisely engineered polymers. Understanding the mechanistic subtleties of this reagent empowers researchers to leverage its full potential, transforming it from a mere building block into a strategic tool for molecular innovation.

References

-

Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016–4025. Retrieved from [Link]

-

Chemchart. (n.d.). 2-Acetoxyisobutyryl chloride (40635-66-3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetoxyisobutyryl chloride (CAS 40635-66-3). Retrieved from [Link]

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetoxyisobutyryl chloride - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

MacMillan, C. D., et al. (2018). Solid-phase incorporation of an ATRP initiator for polymer-DNA biohybrids. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2020028715A1 - Amino-reactive positively charged atrp initiators that maintain their.

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Kocienski, P. J. (n.d.). Protective Groups. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: Isobutyryl chloride. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Acetoxyisobutyryl bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Acetoxyacetyl Chloride in Specialty Polymer Development. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-Acetoxyisobutyryl chloride [webbook.nist.gov]

- 3. 2-Acetoxyisobutyryl chloride (CAS 40635-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Acetoxyisobutyryl chloride, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. synarchive.com [synarchive.com]

- 13. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

The Pivotal Role of Protein Acylation in Cellular Signaling and Regulation: An In-depth Technical Guide

<

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. This in-depth technical guide provides a comprehensive exploration of the mechanisms, functions, and regulatory significance of protein acylation in cellular signaling. We delve into the major types of protein acylation, including S-palmitoylation, N-myristoylation, and acetylation, detailing the enzymatic machinery and the profound impact these modifications have on protein localization, stability, and interaction networks. Furthermore, this guide offers field-proven insights into the experimental methodologies for studying protein acylation and discusses its emerging role as a therapeutic target in various diseases. This resource is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of this critical regulatory mechanism.

Introduction: The Dynamic Language of Lipid Modification

Cellular function relies on the precise and dynamic regulation of protein activity. Post-translational modifications (PTMs) act as molecular switches, rapidly altering a protein's properties in response to cellular cues. Among these, protein acylation has emerged as a crucial regulator of vital signaling pathways.[1][2] This modification involves the attachment of a fatty acid to a protein, a process that can dramatically alter the protein's hydrophobicity, thereby influencing its localization, trafficking, stability, and interactions with other molecules.[3][4][5][6]

Unlike some other PTMs that are essentially permanent, certain types of acylation, such as S-palmitoylation, are reversible.[3][7] This dynamic nature allows for rapid, spatiotemporal control of protein function, akin to the well-understood regulatory roles of phosphorylation and ubiquitination.[8] The balance between acylation and deacylation is critical for maintaining cellular homeostasis, and its disruption is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][9][10]

This guide will provide a detailed examination of the core types of protein acylation, the enzymes that govern these modifications, and their downstream consequences on cellular signaling cascades. We will also explore the state-of-the-art techniques used to investigate protein acylation, offering a practical framework for researchers in the field.

Major Types of Protein Acylation: A Functional Dichotomy

Protein acylation can be broadly categorized based on the nature of the acyl group and its linkage to the protein. Here, we focus on three of the most prevalent and well-studied types: S-palmitoylation, N-myristoylation, and acetylation.

S-Palmitoylation: A Reversible Anchor for Dynamic Signaling

S-palmitoylation is the reversible attachment of a 16-carbon saturated fatty acid, palmitate, to the thiol group of a cysteine residue via a thioester bond.[10][11][12] This modification is unique among lipid PTMs for its reversibility, which is conferred by the labile nature of the thioester linkage.[3][7][8] This dynamic cycling between palmitoylated and depalmitoylated states allows for precise control over protein function in response to signaling events.[3]

Enzymatic Machinery:

-

"Writers" - Palmitoyl Acyltransferases (PATs): The addition of palmitate is catalyzed by a family of enzymes known as zinc finger DHHC-domain containing proteins (zDHHCs).[5][12] These enzymes are typically localized to the endoplasmic reticulum and Golgi apparatus.[13]

-

"Erasers" - Acyl-Protein Thioesterases (APTs): The removal of palmitate is carried out by acyl-protein thioesterases (APTs) in the cytosol and palmitoyl protein thioesterases in lysosomes.[7][12]

Functional Consequences:

-

Membrane Targeting and Trafficking: S-palmitoylation significantly increases a protein's hydrophobicity, promoting its association with cellular membranes and facilitating its trafficking between different compartments.[3][7][13][14][15]

-

Protein Stability and Interactions: This modification can influence protein stability and modulate protein-protein interactions, thereby controlling the assembly and disassembly of signaling complexes.[3][10][11]

-

Regulation of Signaling Pathways: S-palmitoylation is a key regulator of numerous signaling pathways, including those involved in innate immunity, inflammation, and neurotransmission.[1][2][3][10] For example, the palmitoylation of signaling proteins like Ras is crucial for their proper localization and function.[14]

}

The dynamic cycle of S-palmitoylation and de-palmitoylation.

N-Myristoylation: An Irreversible Modification for Stable Membrane Association

N-myristoylation is the covalent and generally irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein via an amide bond.[16][17][18] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and occurs co-translationally.[16][17][19]

Enzymatic Machinery:

-

"Writer" - N-Myristoyltransferase (NMT): This single-step reaction is catalyzed by NMT, which transfers the myristoyl group from myristoyl-CoA to the nascent polypeptide chain.[16][19]

Functional Consequences:

-

Protein-Membrane Interactions: The primary role of N-myristoylation is to promote weak and reversible interactions between the modified protein and cellular membranes.[16][17][20]

-

Subcellular Localization: This modification is crucial for the proper subcellular localization of a wide range of signaling proteins, including G proteins and non-receptor tyrosine kinases.[16][19][20]

-

Protein-Protein Interactions: The myristoyl group can also facilitate protein-protein interactions, contributing to the formation of signaling complexes.[16][19][20]

-

Myristoyl-Electrostatic Switch: The membrane association of many myristoylated proteins is further regulated by an electrostatic switch, where basic amino acid residues near the N-terminus interact with acidic phospholipids in the membrane, stabilizing the interaction.[17][18]

}

The co-translational process of N-myristoylation.

Protein Acetylation: A Key Regulator of Gene Expression and Beyond

Protein acetylation is a dynamic and highly specific PTM involving the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue.[9][21][22] While historically studied in the context of histone modification and gene regulation, it is now clear that acetylation of non-histone proteins is widespread and plays a critical role in regulating diverse cellular processes.[9][22]

Enzymatic Machinery:

-

"Writers" - Lysine Acetyltransferases (KATs): Formerly known as histone acetyltransferases (HATs), these enzymes catalyze the addition of acetyl groups.[9][23]

-

"Erasers" - Lysine Deacetylases (KDACs): Previously called histone deacetylases (HDACs), these enzymes remove acetyl groups.[9][23]

Functional Consequences:

-

Gene Transcription: Acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for gene transcription.[24] Deacetylation has the opposite effect, leading to gene silencing.[24]

-

Regulation of Non-Histone Proteins: Acetylation can alter the activity, stability, and interactions of a vast number of non-histone proteins, including transcription factors and enzymes involved in metabolism.[9][22]

-

Signal Transduction: This modification plays a crucial role in various signal transduction pathways.[9][21]

Methodologies for Studying Protein Acylation: A Practical Guide

The study of protein acylation requires specialized techniques to detect, identify, and quantify these modifications. Here, we outline some of the most common and effective experimental approaches.

Detection of Protein S-Palmitoylation

Acyl-Biotin Exchange (ABE): This is a widely used method for the specific detection and enrichment of S-acylated proteins.[11][25] The workflow involves three key steps:

-

Blocking of free thiols: Free cysteine residues are blocked with an alkylating agent.

-

Cleavage of thioester bonds: The thioester linkage of palmitoylated cysteines is specifically cleaved with hydroxylamine.

-

Biotinylation and enrichment: The newly exposed thiol groups are labeled with a biotin-containing reagent, allowing for the enrichment of formerly palmitoylated proteins using streptavidin beads.[11][26][27]

Metabolic Labeling with "Clickable" Fatty Acid Analogs: This technique involves feeding cells with fatty acid analogs containing a bioorthogonal handle, such as an alkyne or azide group.[11][28][29] These analogs are incorporated into proteins by the cell's natural machinery. The tagged proteins can then be detected or enriched via "click chemistry," a highly specific and efficient chemical reaction.[28][29][30][31]

Detection of Protein N-Myristoylation and Acetylation

Mass Spectrometry (MS): MS-based proteomics is the gold standard for identifying and quantifying protein acylation.[21][32] This powerful technique can pinpoint the exact site of modification on a protein and provide quantitative information about changes in acylation levels under different conditions.[21][32][33] Affinity enrichment using specific antibodies against acetylated lysine residues is often employed prior to MS analysis to increase the sensitivity of detection.[21][32][33][34]

Immunoblotting (Western Blotting): Specific antibodies that recognize acylated proteins or specific acylation sites can be used to detect these modifications by Western blotting.[21] This method is useful for validating MS results and for studying the acylation of specific proteins.[21][32]

Table 1: Comparison of Methodologies for Acylation Detection

| Method | Principle | Advantages | Limitations |

| Acyl-Biotin Exchange (ABE) | Chemical labeling of S-acylated cysteines | Specific for S-acylation, allows for enrichment | Indirect detection, can be lengthy |

| Metabolic Labeling with Click Chemistry | Incorporation of bioorthogonal fatty acid analogs | Allows for temporal analysis, high specificity | Potential for metabolic perturbation |

| Mass Spectrometry (MS) | Direct detection and quantification of modified peptides | High sensitivity and specificity, site-specific information | Requires specialized equipment and expertise |

| Immunoblotting | Antibody-based detection | Relatively simple and widely available | Antibody availability and specificity can be limiting |

Protein Acylation in Disease and as a Therapeutic Target

The critical role of protein acylation in cellular signaling makes it a key player in the pathogenesis of numerous diseases. Dysregulation of acylation has been implicated in:

-

Cancer: Aberrant acylation of oncoproteins and tumor suppressors can drive cancer progression.[1][2][10][16][20]

-

Neurodegenerative Diseases: Altered acylation of neuronal proteins is associated with conditions such as Huntington's disease and Alzheimer's disease.[16][35][36][37]

-

Infectious Diseases: Many viral and bacterial pathogens rely on the host's acylation machinery for their replication and pathogenesis.[20]

-

Inflammatory and Metabolic Disorders: Dysregulation of acylation is linked to various inflammatory and metabolic diseases.[1][2][9]

The enzymes that regulate protein acylation, such as NMTs, PATs, and KDACs, are emerging as promising therapeutic targets.[16][38] The development of small molecule inhibitors that can selectively modulate the activity of these enzymes holds great potential for the treatment of a wide range of diseases.[39][40][41]

Conclusion and Future Directions

Protein acylation is a dynamic and multifaceted post-translational modification that plays a central role in regulating cellular signaling and function. Our understanding of the enzymes, substrates, and functional consequences of acylation has expanded significantly in recent years, thanks in large part to the development of advanced chemical and proteomic tools.[16][22]

Future research will likely focus on several key areas:

-

Elucidating the substrate specificity of acylation enzymes: Understanding how individual "writer" and "eraser" enzymes recognize and modify their specific protein targets is a major challenge.

-

Investigating the crosstalk between acylation and other PTMs: Acylation often works in concert with other modifications to fine-tune protein function.[42]

-

Developing more selective and potent inhibitors of acylation enzymes: Such inhibitors will be invaluable tools for both basic research and therapeutic development.

The continued exploration of the "acylome" promises to reveal new layers of regulatory complexity and provide novel insights into human health and disease.

Experimental Protocols

Acyl-Biotin Exchange (ABE) Protocol for S-Palmitoylation

This protocol is adapted from standard ABE procedures.[25][27][43][44]

Materials:

-

Cell lysate

-

Blocking Buffer (50 mM HEPES, 1 mM EDTA, 2.5% SDS, pH 7.4)

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM) solution (1 M, pH 7.4)

-

HPDP-Biotin

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer (SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare cell lysates in a buffer containing protease inhibitors.

-

Blocking of Free Thiols: Add NEM to the lysate to a final concentration of 10 mM and incubate to block free cysteine residues.[43]

-

Precipitation and Resuspension: Precipitate the proteins to remove excess NEM. Resuspend the protein pellet in a suitable buffer.

-

Hydroxylamine Treatment: Divide the sample into two aliquots. Treat one aliquot with hydroxylamine to cleave thioester bonds. Treat the other aliquot with a control buffer.

-

Biotinylation: Add HPDP-Biotin to both samples to label the newly exposed thiols.

-

Enrichment: Incubate the samples with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins with SDS-PAGE sample buffer and analyze by immunoblotting.

Metabolic Labeling with Alkynyl Fatty Acid Analogs

This protocol is a general guideline for metabolic labeling experiments.[30][31]

Materials:

-

Cell culture medium

-

Alkynyl fatty acid analog (e.g., 17-octadecynoic acid)

-

Fatty acid-free bovine serum albumin (FAF-BSA)

-

Click chemistry reagents (e.g., azido-biotin, copper sulfate, reducing agent)

Procedure:

-

Preparation of Labeling Medium: Prepare cell culture medium containing the alkynyl fatty acid analog complexed with FAF-BSA.

-

Cell Labeling: Incubate cells with the labeling medium for a desired period.

-

Cell Lysis: Harvest and lyse the cells.

-

Click Chemistry Reaction: Perform the click chemistry reaction to attach a reporter tag (e.g., biotin) to the incorporated alkynyl fatty acid.

-

Analysis: Analyze the labeled proteins by in-gel fluorescence, immunoblotting, or mass spectrometry.

References

-

Mass spectrometry-based detection of protein acetylation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Acetylation Detection of Specific Proteins | MtoZ Biolabs. (n.d.). MtoZ Biolabs. [Link]

-

Protein N-Myristoylation - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

-

Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (2020). ProQuest. [Link]

-

Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (2020). National Institutes of Health. [Link]

-

Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. (2025). UU Research Portal. [Link]

-

Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. (2024). PubMed. [Link]

-

On the Role of Acylation of Transmembrane Proteins - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Histone acetylation and deacetylation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (2020). PubMed. [Link]

-

Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. (n.d.). Frontiers. [Link]

-

[PDF] Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) | Semantic Scholar. (2020). Semantic Scholar. [Link]

-

High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (n.d.). SpringerLink. [Link]

-

Mechanisms and functions of protein S-acylation. (n.d.). PubMed. [Link]

-

Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC. (2025). National Institutes of Health. [Link]

-

Lipid metabolic labeling workflows to detect S-acylated proteins and... (n.d.). ResearchGate. [Link]

-

Myristoylation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. (2021). JoVE. [Link]

-

Myristoylation: An Important Protein Modification in the Immune Response. (n.d.). Frontiers. [Link]

-

Principles of the acyl-biotin exchange and acyl-resin-assisted capture... (n.d.). ResearchGate. [Link]

-

N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. (n.d.). PubMed Central. [Link]

-

The inhibitors/activators targeting protein acylation readers, writers, and erasers. (n.d.). ResearchGate. [Link]

-

Protein acylation: mechanisms, biological functions and therapeutic targets. (n.d.). Semantic Scholar. [Link]

-

Protein S-Palmitoylation as Potential Therapeutic Target for Dermatoses. (n.d.). MDPI. [Link]

-

Protein acylation: mechanisms, biological functions and therapeutic targets. (2022). PubMed. [Link]

-

A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels. (2023). MDPI. [Link]

-

Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods. (n.d.). University of Dundee. [Link]

-

Mechanisms and functions of protein S-acylation. (2024). ResearchGate. [Link]

-

Profs Present: Fatty links to protein mislocalization and neurodegeneration | Centre for Bioengineering and Biotechnology | University of Waterloo. (n.d.). University of Waterloo. [Link]

-

S-Acylation Detection Kit (Biotin Switch). (n.d.). RayBiotech. [Link]

-

Altered Protein Palmitoylation as Disease Mechanism in Neurodegenerative Disorders. (2024). eneuro. [Link]

-

Regulation of Dynamic Protein S-Acylation - PMC. (n.d.). National Institutes of Health. [Link]

-

Chemical Reporters for Exploring Protein Acylation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Palmitoylation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Palmitoylation signaling: a novel mechanism of mitochondria dynamics and diverse pathologies. (2018). Oxford Academic. [Link]

-

Protein palmitoylation and subcellular trafficking. (2011). PubMed. [Link]

-

Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. (n.d.). PubMed Central. [Link]

-

The Physiology of Protein S-acylation - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

-

Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. (n.d.). National Institutes of Health. [Link]

-

Protein acylation and localization in T cell signaling (Review). (2009). Taylor & Francis Online. [Link]

-

Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. (n.d.). PubMed Central. [Link]

-

Fatty Acylation of Proteins: The Long and the Short of it - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Insights into auto-S-fatty acylation: targets, druggability, and inhibitors. (2021). RSC Publishing. [Link]

-

Lysine Acetyltransferase Inhibitors From Natural Sources. (2020). Frontiers. [Link]

-

Fatty acylation of proteins: The long and the short of it. (n.d.). PubMed. [Link]

-

An Expanding Repertoire of Protein Acylations - PMC - NIH. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Mechanisms and functions of protein S-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]

- 4. Protein acylation: mechanisms, biological functions and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmitoylation - Wikipedia [en.wikipedia.org]

- 8. Protein S-Palmitoylation as Potential Therapeutic Target for Dermatoses | MDPI [mdpi.com]

- 9. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - ProQuest [proquest.com]

- 10. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. academic.oup.com [academic.oup.com]

- 13. Protein palmitoylation and subcellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the Role of Acylation of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Myristoylation - Wikipedia [en.wikipedia.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 22. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 25. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. raybiotech.com [raybiotech.com]

- 28. researchgate.net [researchgate.net]

- 29. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 31. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 34. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]

- 35. Profs Present: Fatty links to protein mislocalization and neurodegeneration | Centre for Bioengineering and Biotechnology | University of Waterloo [uwaterloo.ca]

- 36. jneurosci.org [jneurosci.org]

- 37. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Insights into auto- S -fatty acylation: targets, druggability, and inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00115A [pubs.rsc.org]

- 41. Frontiers | Lysine Acetyltransferase Inhibitors From Natural Sources [frontiersin.org]

- 42. An Expanding Repertoire of Protein Acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 43. mdpi.com [mdpi.com]

- 44. discovery.dundee.ac.uk [discovery.dundee.ac.uk]